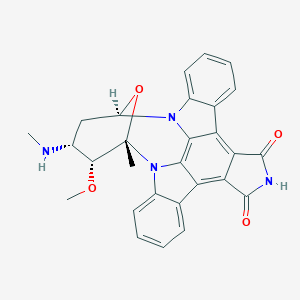
7-Oxostaurosporine
Vue d'ensemble
Description
7-Oxostaurosporine is the oxidised and highly fluorescent analogue of UCN-01 and UCN-02. This compound is a potent inhibitor of protein kinase C and formation of cellular blebs induced by phorbols. This compound possesses comparable activity against tumor cells lines to UCN-01. Despite its close relationship to UCN-01 and staurosporine, limited access to the metabolite has restricted a more complete investigation of its properties.
Applications De Recherche Scientifique
Activité anticancéreuse
7-Oxostaurosporine a été identifiée comme un agent anticancéreux puissant . Deux nouveaux dérivés de this compound, à savoir la 2-hydroxy-7-oxostaurosporine et la 3-hydroxy-7-oxostaurosporine, ont été extraits de la tunique Eudistoma vannamei, endémique à la côte nord-est du Brésil . Ces dérivés ont montré une cytotoxicité significative, étant jusqu'à 14 fois plus cytotoxiques que la staurosporine sur un panel de lignées cellulaires tumorales .
Inhibition de la protéine kinase
This compound et ses dérivés sont considérés comme l'un des inhibiteurs les plus efficaces des protéines kinases, en particulier les tyrosines kinases . Les tyrosines kinases jouent un rôle crucial dans la modulation de la signalisation des facteurs de croissance, régulant ainsi la prolifération cellulaire, la différenciation et le métabolisme .
Arrêt du cycle cellulaire
Les dérivés de this compound ont été trouvés pour induire l'arrêt du cycle cellulaire . Cette propriété est particulièrement utile dans le traitement du cancer, car elle peut arrêter la prolifération incontrôlée des cellules cancéreuses .
Étude des voies dépendantes des kinases
This compound est employée dans la recherche pour étudier les voies dépendantes des kinases . Elle offre des informations sur les mécanismes moléculaires qui régissent le comportement cellulaire et est particulièrement utile pour disséquer les rôles des kinases spécifiques dans les processus cellulaires .
Identification des cibles régulatrices
This compound peut être utilisée pour identifier les cibles régulatrices potentielles dans les voies dépendantes des kinases
Mécanisme D'action
Target of Action
7-Oxostaurosporine is a potent inhibitor of protein kinases . Its primary targets include Protein Kinase C (PKC) , Protein Kinase A (PKA) , Phosphorylase Kinase , Epidermal Growth Factor Receptor (EGFR) , and c-Src . These kinases are crucial enzymes that phosphorylate proteins, thereby regulating numerous cellular processes including cell cycle and growth .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It achieves this by binding to the ATP-binding site on the kinase, preventing ATP from binding and thus inhibiting the kinase . This interaction results in changes in the phosphorylation status of proteins, which can alter cellular processes .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. For instance, it can lead to cell cycle arrest in the G2/M phase . This means that the cells are prevented from dividing, which can slow or stop the growth of cancer cells .
Pharmacokinetics
It is known to be soluble in dmf, dmso, ethanol, and methanol , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of cancer cells, as they are unable to divide and proliferate . It has been shown to be cytotoxic to various cancer cell lines .
Analyse Biochimique
Biochemical Properties
7-Oxostaurosporine plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It inhibits protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, epidermal growth factor receptor (EGFR), and c-Src . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. The inhibition of these kinases leads to various downstream effects, including the modulation of cell signaling pathways and the induction of apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase in human leukemia K562 cells . Additionally, it has been shown to increase apoptosis in pancreatic carcinoma cells by activating caspase-9 and decreasing the expression of Bcl2 and Bad . These effects are mediated through the intrinsic signaling pathway, highlighting the compound’s potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits the cell cycle at the G2 stage, leading to the accumulation of 4C DNA cells . The compound’s inhibition of PKC and other kinases disrupts various signaling pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound’s ability to inhibit the formation of cellular blebs induced by phorbols further underscores its role in modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s cytotoxicity was evaluated using the MTT assay after 72 hours of incubation, revealing IC50 values in the nanomolar range . The stability and degradation of this compound in vitro and in vivo studies have shown that it remains effective over extended periods, with long-term effects on cellular function being observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 6 mg/kg administered intravenously once daily, the compound significantly reduced tumor growth without causing noticeable adverse effects on body weight . Higher doses may lead to toxic effects, emphasizing the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of PKC and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes and cofactors further modulates these pathways, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity. The compound’s poor water solubility necessitates its transport via specific carriers, ensuring its delivery to target sites .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is known to disrupt the plasmalemmal localization of phosphatidylserine and K-Ras, leading to their redistribution to endosomes and endomembranes . This mislocalization affects various cellular processes, including signal transduction and membrane dynamics .
Propriétés
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTTVLREWUNNRO-UGZRAAABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


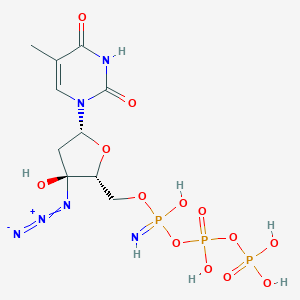

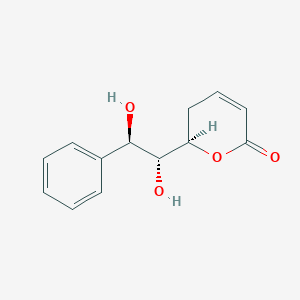



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
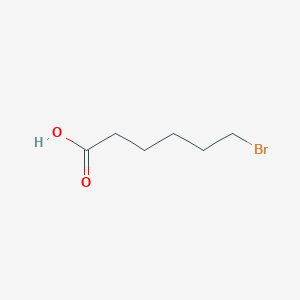
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
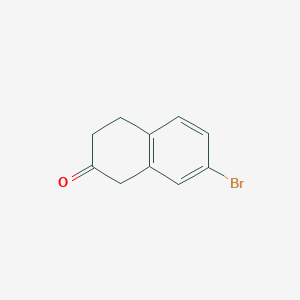

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
